molecular formula C19H21N3O3 B2926358 2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-94-0

2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2926358
CAS No.: 868977-94-0
M. Wt: 339.395
InChI Key: BNWOSMVTEAZGGX-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a chemical compound with the CAS Number 868977-99-5 and a molecular weight of 309.36 g/mol. Its molecular formula is C18H19N3O2 . This benzamide derivative features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in compounds that modulate various therapeutic targets . Research into similar imidazopyridine compounds has shown potential in areas such as serotonergic receptor modulation and the development of agents with antimycobacterial properties . The specific structure of this compound, which combines a 2,4-dimethoxybenzamide group with a 7-methylimidazopyridine moiety via an ethyl linker, makes it a valuable intermediate or tool compound for pharmaceutical research and development. It is particularly useful for investigating structure-activity relationships (SAR) in drug discovery programs focused on these target classes. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-7-9-22-12-14(21-18(22)10-13)6-8-20-19(23)16-5-4-15(24-2)11-17(16)25-3/h4-5,7,9-12H,6,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOSMVTEAZGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound belonging to the class of substituted imidazo[1,2-a]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The imidazo[1,2-a]pyridine moiety is known for its diverse biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 3,4-dimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
  • Molecular Formula : C19H21N3O3
  • Molecular Weight : 337.39 g/mol

The compound features a benzamide core substituted with methoxy groups and an imidazo[1,2-a]pyridine side chain, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclin-dependent Kinase (CDK) Inhibition : Similar compounds have been shown to inhibit CDKs, which play a vital role in cell cycle regulation. By inhibiting these kinases, the compound may induce cell cycle arrest in cancer cells.
  • Calcium Channel Modulation : The compound may also act as a calcium channel blocker, influencing neuronal excitability and muscle contraction.
  • GABA Receptor Modulation : It potentially modulates GABA_A receptors, affecting inhibitory neurotransmission in the central nervous system.

Biological Activity Overview

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a range of biological activities:

Activity TypeDescription
Anticancer Induces apoptosis in cancer cells through CDK inhibition and other pathways.
Antimicrobial Exhibits activity against various bacterial strains.
Anti-inflammatory Potentially reduces inflammation through modulation of immune responses.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Anticancer Activity :
    • A study demonstrated that imidazo[1,2-a]pyridine derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., HeLa and A-431). The IC50 values indicated potent growth inhibition compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties :
    • Another research highlighted that certain imidazo[1,2-a]pyridine derivatives exhibited notable antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis revealed that specific substitutions enhanced their efficacy .
  • Neuropharmacological Effects :
    • Compounds with similar structures were evaluated for their effects on GABA_A receptor modulation, showing potential as anxiolytic agents .

Comparison with Similar Compounds

Compound A : N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide

  • Structure : The imidazo[1,2-a]pyridine core is substituted with a thiophene group at position 2 and a benzamide at position 3.
  • Key Differences : Replaces the ethyl-linked dimethoxybenzamide with a direct benzamide-thiophene substitution.

Compound B : 2-Methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

  • Structure : A methylbenzamide group is attached to a phenyl ring linked to the imidazo[1,2-a]pyridine core.
  • Key Differences : Lacks the ethyl spacer and methoxy substituents, resulting in a more rigid and hydrophobic structure.

Compound C : N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide

  • Structure : Features a trifluoromethylbenzamide group directly attached to the imidazo[1,2-a]pyridine core.
  • Key Differences : The electron-withdrawing CF₃ group increases metabolic stability but may reduce hydrogen-bonding capacity.

Compound D : (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol

  • Structure : A simple hydroxymethyl substituent at position 2 of the imidazo[1,2-a]pyridine core.
  • Key Differences : Absence of the benzamide group and ethyl spacer simplifies the structure.
  • Implications : Lower molecular weight (162.19 g/mol vs. target’s ~365 g/mol) and increased hydrophilicity due to the hydroxyl group.

Data Table: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Imidazo[1,2-a]pyridine 2-Ethyl-2,4-dimethoxybenzamide ~365 High solubility, flexible spacer
Compound A Imidazo[1,2-a]pyridine 2-Thienyl, 3-benzamide ~335 π-π stacking potential
Compound B Imidazo[1,2-a]pyridine Phenyl-methylbenzamide ~347 Rigid, hydrophobic
Compound C Imidazo[1,2-a]pyridine 3-Trifluoromethylbenzamide ~350 Metabolic stability, lipophilic
Compound D Imidazo[1,2-a]pyridine 2-Hydroxymethyl 162.19 Low MW, hydrophilic

Research Findings and Trends

  • Solubility: The 2,4-dimethoxybenzamide group in the target compound likely enhances aqueous solubility compared to non-polar analogs like Compound B .
  • Binding Affinity : Ethyl spacers (as in the target) may improve binding kinetics by allowing conformational adjustments, whereas rigid structures (e.g., Compound B) could limit target engagement .
  • Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in Compound C) increase resistance to oxidative metabolism, whereas methoxy groups (target) may undergo demethylation .

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